2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide
Description
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an amide linkage to a benzamide moiety
Properties
Molecular Formula |
C13H13ClN4O |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-16-13(14)18-11(8)17-10-6-4-3-5-9(10)12(19)15-2/h3-7H,1-2H3,(H,15,19)(H,16,17,18) |
InChI Key |
SNLZBDPWAUJBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide typically involves the following steps:
Synthesis of 2-chloro-5-methylpyrimidine: This intermediate can be prepared by the chlorination of 5-methylpyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different benzamide analogs.
Scientific Research Applications
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in cellular processes.
Interfering with DNA/RNA: The pyrimidine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Modulating Signaling Pathways: It can affect various signaling pathways within cells, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylpyrimidine: A precursor in the synthesis of the target compound.
N-methylbenzamide: Another precursor used in the synthesis.
2,4-dichloro-5-methylpyrimidine: A related compound with similar chemical properties.
Uniqueness
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific combination of a pyrimidine ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
